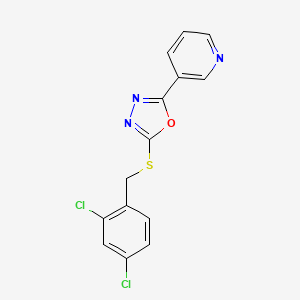
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a unique structure combining a dichlorobenzyl group, a pyridine ring, and an oxadiazole moiety, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a thiol compound to form the thioether linkage.
Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, disrupt cellular processes, or bind to specific receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the pyridine ring, which may affect its reactivity and applications.
5-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the dichlorobenzyl group, which may influence its biological activity.
2-((2,4-Dichlorobenzyl)thio)-5-(phenyl)-1,3,4-oxadiazole: Contains a phenyl group instead of a pyridine ring, which may alter its chemical properties.
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the combination of the dichlorobenzyl group, pyridine ring, and oxadiazole moiety
Properties
Molecular Formula |
C14H9Cl2N3OS |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-4-3-10(12(16)6-11)8-21-14-19-18-13(20-14)9-2-1-5-17-7-9/h1-7H,8H2 |
InChI Key |
XXKIGMQANOIGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
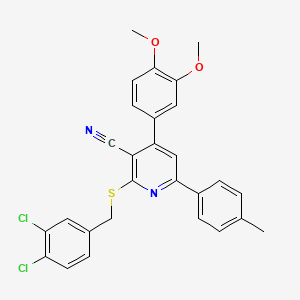
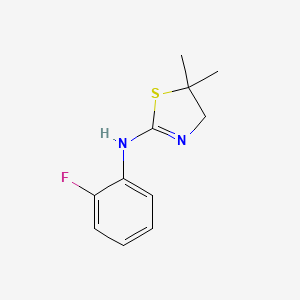
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
![3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B11773451.png)
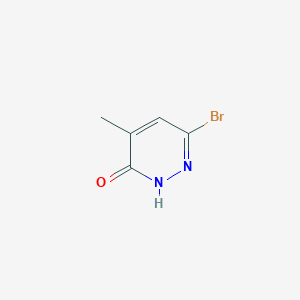
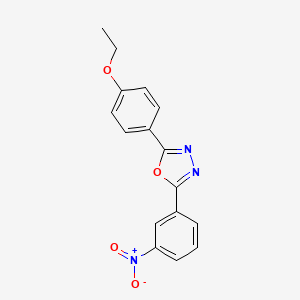
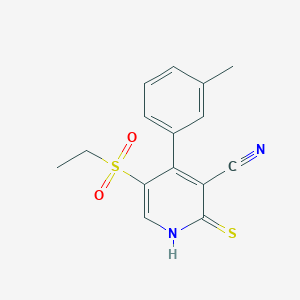

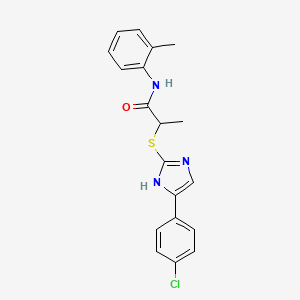
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)

